The compound 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a member of the acetamide class, characterized by its unique molecular structure and potential biological activities. Its molecular formula is , with a molecular weight of approximately 309.83 g/mol. This compound is notable for the presence of a chlorophenyl group and an oxane moiety, which may contribute to its pharmacological properties.
This compound can be classified as an N-substituted acetamide, which is a significant category in medicinal chemistry due to the diverse biological activities exhibited by derivatives of acetamides. The presence of a chlorophenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
The synthesis of 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves several steps:
This multi-step synthesis allows for the introduction of various functional groups, making it possible to tailor the compound for specific biological activities.
The molecular structure of 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide can be represented as follows:
This structure indicates the presence of multiple aromatic rings and a chloro substituent which may influence its chemical reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 309.83 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide |
SMILES | CC1(CC(CCO1)(CCNC(=O)CCl)C2=CC=CC=C2)C |
The compound can undergo various chemical reactions that are typical for acetamides:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action of 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific biological targets, potentially including enzymes or receptors. It is hypothesized that:
Further studies are necessary to elucidate the precise mechanisms involved.
The physical properties of 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide include:
Chemical properties include:
The compound has potential applications in various scientific fields:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8